molecular formula C11H13IN2O4 B14257379 Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate CAS No. 316172-29-9

Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate

Cat. No.: B14257379
CAS No.: 316172-29-9
M. Wt: 364.14 g/mol
InChI Key: CBIQFINIPKLSJQ-UHFFFAOYSA-N
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Description

Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate is an organic compound with the molecular formula C11H13IN2O4 and a molecular weight of 364.13 g/mol It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate typically involves the iodination of a pyridazine derivative followed by esterification. One common method involves the reaction of 3-iodo-6-methylpyridazine-4,5-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the diethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

    Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridazine dicarboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield reduced pyridazine derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of 3-iodo-6-methylpyridazine-4,5-dicarboxylic acid.

Scientific Research Applications

Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate is not well-documented. as a pyridazine derivative, it may interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

CAS No.

316172-29-9

Molecular Formula

C11H13IN2O4

Molecular Weight

364.14 g/mol

IUPAC Name

diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate

InChI

InChI=1S/C11H13IN2O4/c1-4-17-10(15)7-6(3)13-14-9(12)8(7)11(16)18-5-2/h4-5H2,1-3H3

InChI Key

CBIQFINIPKLSJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NC(=C1C(=O)OCC)I)C

Origin of Product

United States

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